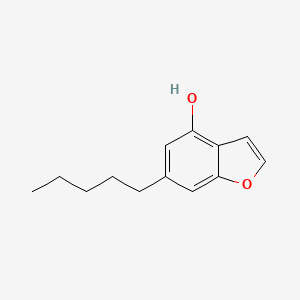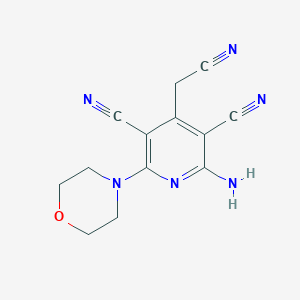
N-(2,6-dibromopyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dibromopyridin-3-yl)acetamide: is a chemical compound with the molecular formula C₇H₆Br₂N₂O It is characterized by the presence of two bromine atoms attached to a pyridine ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dibromopyridin-3-yl)acetamide typically involves the bromination of pyridine derivatives followed by acetamidation. One common method includes the following steps:
Bromination: Pyridine is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions.
Acetamidation: The dibromopyridine derivative is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: N-(2,6-dibromopyridin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-arylamide derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: N-(2,6-dibromopyridin-3-yl)acetamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of N-(2,6-dibromopyridin-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and specificity for its target.
類似化合物との比較
- N-(2-bromopyridin-3-yl)acetamide
- N-(2,6-dichloropyridin-3-yl)acetamide
- N-(2,6-difluoropyridin-3-yl)acetamide
Comparison: N-(2,6-dibromopyridin-3-yl)acetamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H6Br2N2O |
|---|---|
分子量 |
293.94 g/mol |
IUPAC名 |
N-(2,6-dibromopyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6Br2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
InChIキー |
JSRLNZJBZPREEX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(N=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R,4S,5R)-Rel-5-Acetyl-1-Boc-2-azabicyclo[2.1.1]hexane](/img/structure/B11771814.png)





![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)
